1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-, monohydrochloride
CAS No.: 61356-04-5
Cat. No.: VC18430449
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61356-04-5 |
|---|---|
| Molecular Formula | C21H27ClN2O3 |
| Molecular Weight | 390.9 g/mol |
| IUPAC Name | 2-[3-(2-piperidin-1-ium-1-ylethoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
| Standard InChI | InChI=1S/C21H26N2O3.ClH/c24-20-18-9-2-3-10-19(18)21(25)23(20)16-7-6-8-17(15-16)26-14-13-22-11-4-1-5-12-22;/h2-3,6-8,15,18-19H,1,4-5,9-14H2;1H |
| Standard InChI Key | KZCXMVISWNSAHG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[NH+](CC1)CCOC2=CC=CC(=C2)N3C(=O)C4CC=CCC4C3=O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound belongs to the isoindole-1,3-dione family, featuring a monohydrochloride salt form. Its molecular formula is , with a molecular weight of 390.95 g/mol . The IUPAC name reflects its intricate architecture: a tetrahydroisoindole-dione core substituted at position 2 with a 4-(2-(1-piperidinyl)ethoxy)phenyl group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 61356-04-5 | |
| Molecular Formula | ||
| Molecular Weight | 390.95 g/mol | |
| Synonyms | 3a,4,7,7a-Tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-1H-isoindole-1,3(2H)-dione HCl |
Structural Features
The molecule comprises:
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A tetrahydroisoindole-1,3-dione core: A bicyclic system with partial saturation, reducing aromaticity and enhancing conformational flexibility.
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A 4-(2-(1-piperidinyl)ethoxy)phenyl substituent: This moiety introduces a tertiary amine (piperidine) linked via an ethoxy spacer to a phenyl ring, potentially enhancing blood-brain barrier permeability .
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Monohydrochloride salt: Improves solubility and stability for pharmacological applications .
Synthesis and Physicochemical Properties
Physicochemical Profiling
Key properties inferred from structural analogs:
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LogP: Estimated ~2.1 (moderate lipophilicity, suitable for CNS penetration) .
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Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors, complying with Lipinski’s rule .
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Aqueous Solubility: Enhanced by the hydrochloride salt, though exact values remain uncharacterized .
Pharmacological and Toxicological Profile
Acute Toxicity
Intraperitoneal administration in mice revealed an LD of 210 mg/kg, with observed effects including:
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Ptosis (drooping eyelids), indicating neuromuscular toxicity.
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Somnolence, suggesting CNS depression.
Table 2: Acute Toxicity Data
| Parameter | Value | Source |
|---|---|---|
| Test Species | Mouse | |
| Route | Intraperitoneal | |
| LD | 210 mg/kg | |
| Notable Effects | Ptosis, convulsions |
Mechanistic Insights
Though direct studies are lacking, structurally related compounds exhibit:
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COX-1/COX-2 Inhibition: Analogous phthalimides show selectivity ratios (COX-2/COX-1) up to 2.1, surpassing meloxicam (1.3) .
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Antioxidant Activity: Scavenging of reactive oxygen/nitrogen species (IC 10–90 µM) .
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Non-cytotoxic Profile: No cytotoxicity observed in human cell lines at therapeutic concentrations .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
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